molecular formula C17H22N2O3S B12541587 Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- CAS No. 671817-76-8

Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-

Cat. No.: B12541587
CAS No.: 671817-76-8
M. Wt: 334.4 g/mol
InChI Key: ZPLOZZPRIIITTL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The amino group is then sulfonated to form the sulfonamide.

    Substitution: The methoxy and phenylmethylamino groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and phenylmethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and benzyl chloride (C6H5CH2Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The methoxy and phenylmethylamino groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the methoxy and phenylmethylamino groups.

    2-Methoxybenzenesulfonamide: A simpler derivative with only the methoxy group.

    N-Phenylmethylbenzenesulfonamide: A derivative with only the phenylmethylamino group.

Uniqueness

Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

671817-76-8

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

5-[2-(benzylamino)propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-13(19-12-14-6-4-3-5-7-14)10-15-8-9-16(22-2)17(11-15)23(18,20)21/h3-9,11,13,19H,10,12H2,1-2H3,(H2,18,20,21)

InChI Key

ZPLOZZPRIIITTL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCC2=CC=CC=C2

Origin of Product

United States

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